3-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Description

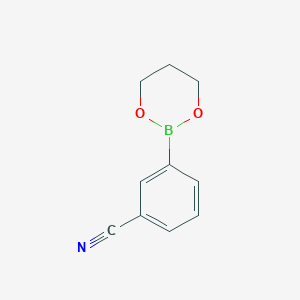

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile moiety substituted at the 3-position with a six-membered 1,3,2-dioxaborinane ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group's ability to facilitate carbon-carbon bond formation. Its molecular formula is C₁₀H₁₀BNO₂, with a molecular weight of 187.00 g/mol . While direct synthesis details for this specific isomer are sparse in the provided evidence, analogous compounds suggest preparation via cyclization reactions between boronic acids and diols .

Properties

IUPAC Name |

3-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBWDSIRRHGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Reactants :

-

3-Cyanophenylboronic acid (1 equiv)

-

1,3-Propanediol (1.1 equiv)

-

Solvent: Dichloromethane or toluene (anhydrous)

-

-

Procedure :

Key Considerations

-

Water Removal : Critical for preventing boronic acid hydrolysis. Molecular sieves or toluene reflux improve efficiency.

-

Scalability : Demonstrated in multi-kilogram batches for pharmaceutical intermediates.

Grignard Reaction with 3-Bromobenzonitrile

This two-step method generates the boronic acid intermediate in situ before esterification.

Step 1: Formation of 3-Cyanophenylboronic Acid

-

Reactants :

-

3-Bromobenzonitrile (1 equiv)

-

Trimethyl borate (1.2 equiv)

-

Magnesium turnings (3 equiv)

-

-

Procedure :

Step 2: Esterification with 1,3-Propanediol

Advantages

Transesterification from Pinacol Boronates

A versatile approach for modifying pre-existing boronate esters.

Reaction Protocol

Applications

Continuous-Flow Metal-Free Borylation

A modern, scalable method leveraging photochemical activation.

Reaction Protocol

Advantages

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 85–99% | Low | High | High |

| Grignard Route | 80–85% | Moderate | Moderate | Moderate |

| Transesterification | 70–75% | Low | Low | Low |

| Continuous-Flow Borylation | 78% | High | High | Moderate |

Industrial-Scale Purification Techniques

Crystallization Optimization

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The boron-containing ring can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Palladium catalysts and base, such as potassium carbonate, in an organic solvent like toluene.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile serves as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in various reactions, particularly:

- Suzuki-Miyaura Couplings : This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.

- Synthesis of Boron-containing Compounds : It acts as an intermediate in the preparation of other boron derivatives, which are valuable in materials science and catalysis .

Biology

In biological research, this compound is significant for its potential interactions with biological molecules:

- AMPA Receptor Antagonism : The compound has been investigated for its role as an antagonist at the AMPA receptor, which is crucial in modulating glutamatergic neurotransmission. This mechanism is relevant for developing treatments for neurological disorders such as epilepsy and neurodegenerative diseases .

Medicine

The medicinal applications of this compound are particularly promising:

- Therapeutic Agents : Research indicates that compounds similar to this one exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies on related boron-containing compounds have shown effectiveness against various cancer cell lines .

- Anti-inflammatory Potential : The compound may also modulate inflammatory responses by affecting cytokine production, thus providing therapeutic benefits in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The nitrile group can also participate in interactions with electrophiles, enhancing the compound’s reactivity in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

- CAS : 172732-52-4

- Molecular Formula: C₁₀H₁₀BNO₂

- Key Differences : The boronate ester is attached at the 2-position of the benzonitrile ring.

- Synthesis: Prepared via reaction of 2-cyanobenzeneboronic acid with 1,3-propanediol in organic solvents, yielding ~55% .

- Applications : Used in cross-coupling reactions; hazards include irritation (H315, H319, H335) .

4-(1,3,2-Dioxaborinan-2-yl)benzonitrile

- CAS: Not explicitly provided, but analogous derivatives (e.g., 4-(1,3,2-dioxaborinan-2-yl)chlorobenzene, CAS 11881-55) suggest similar reactivity .

- Key Differences : Substitution at the 4-position alters electronic effects and steric accessibility.

Substituted Dioxaborinane Derivatives

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

- CAS : 214360-45-9

- Molecular Formula: C₁₂H₁₄BNO₂

- Key Differences : The dioxaborinane ring is substituted with two methyl groups at the 5-position, enhancing steric bulk.

- Physical Properties : Density = 1.08 g/cm³; boiling point = 350.2°C; vapor pressure = 4.48E-05 mmHg at 25°C .

3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Electronically Modified Derivatives

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

- CAS : 883899-06-7

- Molecular Formula: C₁₂H₁₃BClNO₂

- Key Differences : Chlorine substituent at the 2-position introduces electron-withdrawing effects, altering reaction kinetics .

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile

- CAS : 883899-02-3

- Molecular Formula: C₁₃H₁₆BNO₃

Biological Activity

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile , also known by its CAS number 172732-52-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₀BNO₂

- Molecular Weight : 187.00 g/mol

- Physical State : White powder

- Melting Point : 46-56 °C

- Density : 1.13 g/cm³

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various molecular targets. The compound is believed to function as an enzyme inhibitor , affecting cellular processes that are crucial for disease progression, particularly in cancer.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Inhibition of Cell Proliferation : Studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells .

- Mechanisms of Action :

Antimicrobial Activity

Some derivatives of dioxaborinane compounds have been explored for their antimicrobial effects. Preliminary studies suggest potential efficacy against certain bacterial strains, although comprehensive clinical trials are necessary to substantiate these findings.

Case Studies and Research Findings

Applications in Medicinal Chemistry

The compound is being investigated for its role in developing new therapeutic agents. Its derivatives are particularly noted for:

Q & A

Q. Key Variables Affecting Yield :

- Temperature : Lower temperatures (e.g., 20°C) may reduce side reactions.

- Reaction Time : Prolonged stirring could improve cyclization but risk hydrolysis.

- Purification : Chromatography or recrystallization impacts final purity and yield.

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| A | 2-Cyanophenylboronic acid + 1,3-propanediol | 20°C, 1 h | 82.4% | |

| B | Same reactants | Unspecified | ~55% |

How can researchers confirm the structural integrity of this compound?

Q. Basic | Characterization Techniques

Q. Recommended Workflow :

Synthesis Validation : Compare NMR data with literature.

Purity Check : Use HPLC with a C18 column (acetonitrile/water gradient).

What are the stability considerations for handling this compound?

Basic | Stability and Storage

Boronic esters are moisture-sensitive. Key precautions:

Q. Stability Tests :

- Monitor hydrolysis via ¹H NMR (disappearance of boronate peaks) over 24 hours in humid conditions.

How is this compound utilized in cross-coupling reactions?

Advanced | Application in Organic Synthesis

The compound serves as a boronate precursor in Suzuki-Miyaura couplings :

- Reactivity : The electron-withdrawing nitrile group enhances electrophilicity, facilitating transmetallation with Pd catalysts .

- Optimization : Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for aryl-aryl bond formation .

Example Reaction :

this compound + 4-bromotoluene → 3-(p-tolyl)benzonitrile (yield: 70–85%).

How can researchers resolve contradictions in reported synthesis yields (e.g., 55% vs. 82%)?

Advanced | Data Contradiction Analysis

Discrepancies arise from:

Q. Experimental Design Recommendations :

- DoE (Design of Experiments) : Vary temperature, time, and diol equivalents to map optimal conditions.

- In Situ Monitoring : Use FT-IR to track boronic acid conversion.

What computational tools predict the reactivity of this compound in catalytic systems?

Q. Advanced | Computational Modeling

Q. Key Parameters :

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites.

- HOMO-LUMO Gaps : Correlate with oxidative addition efficiency.

How can mechanistic studies elucidate hydrolysis pathways of this compound?

Advanced | Mechanistic Analysis

Hydrolysis proceeds via:

Boron-Oxygen Cleavage : Acidic/basic conditions break the dioxaborinane ring.

Nitrile Stability : The CN group remains intact under mild hydrolysis (pH 5–9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.